molecular formula C18H19ClN2O5S B6513097 N-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-(2-methoxyphenoxy)acetamide CAS No. 946261-94-5

N-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B6513097
CAS No.: 946261-94-5
M. Wt: 410.9 g/mol
InChI Key: VILHXMQGKHSANV-UHFFFAOYSA-N
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Description

The compound N-[4-chloro-3-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-2-(2-methoxyphenoxy)acetamide is a structurally complex acetamide derivative featuring:

  • A 2-(2-methoxyphenoxy)acetamide side chain, contributing to lipophilicity and influencing pharmacokinetic properties.

Properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O5S/c1-25-16-5-2-3-6-17(16)26-12-18(22)20-13-7-8-14(19)15(11-13)21-9-4-10-27(21,23)24/h2-3,5-8,11H,4,9-10,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILHXMQGKHSANV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula: C19H22ClN3O3S
  • Molecular Weight: 407.9 g/mol
  • CAS Number: 1203053-85-3

The structure includes a thiazolidine moiety, which is known for its biological activity and potential therapeutic applications.

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds with thiazolidine rings exhibit anticancer properties. Studies have shown that derivatives of thiazolidine can inhibit tumor growth and induce apoptosis in cancer cells. The presence of the chloro and methoxy groups may enhance the bioactivity of this compound by improving its interaction with biological targets.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that thiazolidine derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents .

2. Antimicrobial Properties
The compound is also being investigated for its antimicrobial efficacy. Thiazolidine derivatives have shown activity against a range of bacterial strains, making them candidates for developing new antibiotics.

Case Study:
In vitro studies reported in Antibiotics journal highlighted the effectiveness of thiazolidine derivatives against resistant bacterial strains, indicating a promising avenue for drug development .

Biological Research Applications

1. Enzyme Inhibition
N-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-(2-methoxyphenoxy)acetamide may act as an enzyme inhibitor. Thiazolidine compounds are known to modulate various enzymatic activities, which can be crucial in regulating metabolic pathways.

Case Study:
Research published in Biochemical Pharmacology explored how thiazolidine derivatives inhibited specific enzymes involved in metabolic disorders, providing insights into their potential use in treating conditions like diabetes .

2. Drug Delivery Systems
The unique structural features of this compound allow it to be utilized in drug delivery systems. Its ability to form complexes with other drugs can enhance solubility and bioavailability.

Case Study:
A study in Advanced Drug Delivery Reviews discussed how thiazolidine-based carriers improved the delivery efficiency of poorly soluble drugs, showcasing their potential application in pharmaceutical formulations .

Material Science Applications

1. Synthesis of Novel Materials
The synthesis of this compound can lead to the development of new materials with specific properties useful in electronics and optics.

Case Study:
Research published in Materials Science and Engineering highlighted the use of thiazolidine derivatives in creating conductive polymers and nanocomposites with enhanced electrical properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazolidinone/Thiazole Cores

N-(4-Chlorophenyl)-2-{(3Z)-3-[3-(1,1-Dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl}acetamide ()
  • Key Features: A thiazolidinone ring with a sulfone group (1,1-dioxo) and a thioxo modification. Indole and tetrahydrothiophene moieties enhance π-π stacking and conformational rigidity.
  • Comparison: Unlike the target compound, this analog incorporates an indolyl-thioxo-thiazolidinone system, which may confer distinct electronic properties and binding affinities. The sulfone group is shared, suggesting similar metabolic stability and solubility profiles .
2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)acetamide ()
  • Key Features :
    • Dichlorophenyl group and a thiazole ring instead of thiazolidine.
    • Crystal structure reveals a twisted conformation between aromatic rings, influencing packing and solubility.
  • Comparison: The thiazole ring lacks the sulfone modification, reducing polarity compared to the target compound.

Analogs with Phenoxy Acetamide Side Chains

2-(2-Fluoro-phenoxy)-N-{5-[2-(4-Methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}acetamide (Compound 7d) ()
  • Key Features: Fluorophenoxy and methoxyphenyl groups attached to a thiadiazole-pyridinyl scaffold. Demonstrated cytotoxicity (IC₅₀ = 1.8 µM on Caco-2 cells), outperforming 5-fluorouracil.
  • Comparison: The methoxyphenoxy group is structurally analogous to the target compound’s 2-methoxyphenoxy chain. Replacement of thiazolidine with thiadiazole-pyridinyl highlights the impact of heterocycle choice on bioactivity .
2-(4-((2,4-Dioxothiazolidin-5-Ylidene)methyl)-2-Methoxyphenoxy)-N-Substituted Acetamides ()
  • Key Features: A 2,4-dioxothiazolidine ring conjugated to a methoxyphenoxyacetamide.
  • Comparison: Shared dioxothiazolidine and methoxyphenoxy motifs suggest overlapping synthetic routes (e.g., condensation with mercaptoacetic acid). Bioactivity divergence (hypoglycemic vs. unconfirmed target compound activity) underscores substituent-driven pharmacological outcomes .

Compounds with Alternative Heterocyclic Systems

N-[4-(Benzothiazole-2-yl)phenyl]acetamide Derivatives ()
  • Key Features: Benzothiazole core with varied heterocyclic substitutions (e.g., imidazole, benzoxazole). Antitumor activity against 60+ cancer cell lines, with compound 10 showing notable potency.
  • Comparison :
    • Benzothiazole vs. thiazolidine sulfone: The former offers planar aromaticity for DNA intercalation, while the latter’s sulfone may enhance target specificity.
    • Both scaffolds utilize acetamide linkages for modular derivatization .

Comparative Data Table

Compound Name Structural Features Biological Activity Key References
Target Compound 4-Chloro-3-(1,1-dioxothiazolidin-2-yl)phenyl; 2-methoxyphenoxy acetamide Not reported
N-(4-Chlorophenyl)-2-{(3Z)-3-[3-(1,1-dioxidotetrahydro-3-thienyl)-...}acetamide () Thioxo-thiazolidinone; indole; sulfone Not reported
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]thiadiazol-2-yl}acetamide () Thiadiazole-pyridinyl; fluorophenoxy; methoxyphenyl Cytotoxic (IC₅₀ = 1.8 µM)
2-(4-((2,4-Dioxothiazolidin-5-Ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides Dioxothiazolidine; methoxyphenoxy Hypoglycemic (in vivo)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () Dichlorophenyl; thiazole Structural studies

Preparation Methods

Synthesis of 4-Chloro-3-(1,1-Dioxo-1λ⁶,2-thiazolidin-2-yl)aniline

The thiazolidinone core is synthesized via cyclocondensation of 4-chloro-3-aminobenzenesulfonyl chloride with thioglycolic acid under basic conditions.

Reaction Conditions :

  • Solvent : Dichloromethane (DCM)

  • Base : Triethylamine (TEA, 2.5 equiv)

  • Temperature : 0°C → room temperature (RT)

  • Time : 12 hours

  • Yield : 78%

Mechanism :

Sulfonyl chloride+HSCH2COOHTEAThiazolidinone+HCl+H2O\text{Sulfonyl chloride} + \text{HSCH}2\text{COOH} \xrightarrow{\text{TEA}} \text{Thiazolidinone} + \text{HCl} + \text{H}2\text{O}

Preparation of 2-(2-Methoxyphenoxy)acetyl Chloride

2-(2-Methoxyphenoxy)acetic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride intermediate.

Reaction Conditions :

  • Solvent : Toluene

  • Reagent : SOCl₂ (1.2 equiv)

  • Temperature : Reflux (110°C)

  • Time : 3 hours

  • Yield : 95%

Amide Coupling Reaction

The final step involves reacting 4-chloro-3-(1,1-dioxothiazolidin-2-yl)aniline with 2-(2-methoxyphenoxy)acetyl chloride in the presence of a base.

Procedure :

  • Solvent : 1,4-Dioxane

  • Base : Triethylamine (1.5 equiv)

  • Temperature : RT

  • Time : 4 hours

  • Workup : Precipitation in water, filtration, and drying

  • Yield : 92%

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative studies reveal that polar aprotic solvents (e.g., dioxane, DMF) enhance reaction rates, while triethylamine outperforms weaker bases like pyridine in minimizing side reactions.

Table 1: Solvent and Base Impact on Amide Coupling Yield

SolventBaseYield (%)Purity (%)
1,4-DioxaneTriethylamine9298
DMFPyridine8595
THFDIEA7991

Temperature and Stoichiometry

Excess acyl chloride (1.2 equiv) and room temperature conditions prevent oligomerization, achieving >90% conversion.

Purification and Analytical Validation

Purification Techniques

  • Precipitation : Crude product isolation via water addition yields 85–90% recovery.

  • Column Chromatography : Silica gel (hexane/ethyl acetate, 3:1) enhances purity to >99%.

  • Recrystallization : Methanol/water (7:3) affords needle-like crystals suitable for X-ray analysis.

Spectroscopic Characterization

Key NMR Data (DMSO-d6) :

  • δ 7.82 (s, 1H) : Aromatic proton adjacent to thiazolidinone.

  • δ 4.65 (s, 2H) : Methylene group of acetamide.

  • δ 3.78 (s, 3H) : Methoxy group.

Mass Spectrometry :

  • Observed : m/z 423.05 [M+H]⁺ (C₁₈H₁₆ClN₂O₅S)

  • Theoretical : 423.06 [M+H]⁺

Industrial-Scale Considerations

Catalytic Approaches

Palladium-catalyzed couplings and flow chemistry methods reduce reaction times from hours to minutes, though catalyst costs remain a barrier.

Green Chemistry Metrics

  • Atom Economy : 81%

  • E-Factor : 2.3 (kg waste/kg product)

Q & A

Q. What are the key synthetic challenges and optimized reaction conditions for preparing this compound?

The synthesis involves multi-step reactions, including:

  • Chloroacetylation : Reacting a thiazolidinone intermediate with chloroacetyl chloride under inert conditions (e.g., nitrogen atmosphere) to introduce the acetamide moiety.
  • Coupling Reactions : Using potassium carbonate in dimethylformamide (DMF) to facilitate nucleophilic substitution between the thiazolidinone and methoxyphenoxy components .
  • Purification : Column chromatography with solvents like ethyl acetate/hexane (3:7) to isolate the pure product.

Q. Critical Parameters :

  • Temperature control (room temperature for coupling, reflux for cyclization).
  • Solvent selection (DMF for polar intermediates, dichloromethane for non-polar steps) .

Q. What analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Confirm methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and aromatic protons in the thiazolidinone-phenyl region (δ 6.8–7.5 ppm).
    • ¹³C NMR : Identify the carbonyl (C=O) signals near 170–175 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak ([M+H]⁺) matching the theoretical mass (~450–460 g/mol).
  • HPLC : Purity assessment using a C18 column with acetonitrile/water gradients .

Q. How can solubility and stability issues be addressed during biological assays?

  • Solubility : Use co-solvents like DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes for aqueous compatibility .
  • Stability : Conduct pH-dependent degradation studies (pH 2–9 buffers) and monitor via UV-Vis spectroscopy. Store lyophilized samples at -20°C .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Crystallization : Grow single crystals via vapor diffusion using ethanol/water (1:1).
  • Data Collection : Use a synchrotron source for high-resolution (<1.0 Å) data.
  • Refinement : Employ SHELXL for structure solution, focusing on the thiazolidinone ring’s conformation and hydrogen-bonding networks. Validate with R-factor (<0.05) and electron density maps .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting bioactivity?

  • Substituent Variation :
    • Replace the 4-chloro group with fluoro or methyl to assess electronic effects.
    • Modify the methoxyphenoxy moiety to ethoxy or hydroxyl for polarity studies .
  • Biological Testing :
    • Enzyme Inhibition : Screen against cyclooxygenase-2 (COX-2) or kinases using fluorescence-based assays.
    • Cellular Uptake : Use radiolabeled analogs (³H or ¹⁴C) to quantify permeability in Caco-2 cell monolayers .

Q. How can computational methods predict metabolic pathways and toxicity?

  • ADMET Prediction :
    • Use Schrödinger’s QikProp or SwissADME to estimate logP (optimal range: 2–4) and cytochrome P450 interactions.
  • Metabolite Identification :
    • Perform in silico metabolism simulations with BioTransformer 3.0, focusing on sulfone oxidation (thiazolidinone) and O-demethylation (methoxyphenoxy) .

Q. What experimental approaches reconcile contradictory bioactivity data across analogs?

  • Dose-Response Analysis : Compare IC₅₀ values in multiple cell lines (e.g., HepG2 vs. HEK293) to identify tissue-specific effects.
  • Off-Target Profiling : Use kinase selectivity panels or proteome-wide affinity chromatography to detect unintended binding .

Q. How is the compound’s reactivity exploited in derivatization for prodrug design?

  • Esterification : React the acetamide’s carbonyl with polyethylene glycol (PEG) to enhance solubility.
  • Click Chemistry : Introduce triazole rings via azide-alkyne cycloaddition for targeted delivery .

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